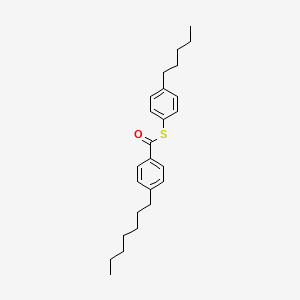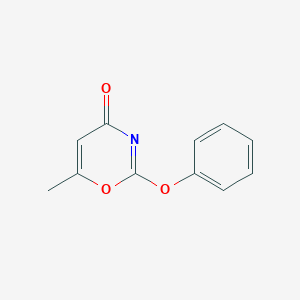![molecular formula C10H23ClOSi3 B14590283 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane CAS No. 61222-32-0](/img/structure/B14590283.png)
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound that features a unique structure with both chloromethyl and trimethylsilyl groups attached to a disiloxane backbone
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane typically involves the hydrosilylation of alkenes and alkynes. The process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The general reaction conditions include the use of a silicon-copper alloy and methyl chloride, which react to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of hybrid materials, liquid crystals, and solid polymeric electrolytes.
Industrial Chemistry: It is employed in the production of anti-corrosive coatings, polymer fire retardants, and coupling agents.
Biological and Medical Research: While specific applications in biology and medicine are less common, the compound’s unique structure makes it a candidate for further exploration in these fields.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane involves its reactivity towards nucleophiles and its ability to undergo hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Known for its use in organic synthesis and as a reagent for introducing trimethylsilyl groups.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: Another disiloxane derivative with chloromethyl groups, used in similar applications.
The uniqueness of this compound lies in its combination of chloromethyl and trimethylsilyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
61222-32-0 |
|---|---|
Formule moléculaire |
C10H23ClOSi3 |
Poids moléculaire |
279.00 g/mol |
Nom IUPAC |
chloromethyl-[dimethyl(2-trimethylsilylethynyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H23ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h10H2,1-7H3 |
Clé InChI |
NJAKOEUZIWWOCJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](C)(C)O[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)




![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

